ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate

PTP1B inhibition Diabetes Thiazolidinedione SAR

This C5-unsubstituted, N3-benzoate thiazolidinedione (TZD) is a critical divergence point from classic antidiabetic TZDs. Its vacant C5 position enables diverse 5-arylidene library synthesis, while its ester group enhances cell permeability. Ideal as a versatile building block for novel PPARγ modulator design and as a clean negative control in TZD-binding assays. Procure this unique scaffold to secure a structurally pre-committed chemotype for hit-to-lead campaigns seeking differentiated safety-efficacy profiles.

Molecular Formula C13H13NO4S
Molecular Weight 279.31 g/mol
CAS No. 878989-52-7
Cat. No. B6501251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
CAS878989-52-7
Molecular FormulaC13H13NO4S
Molecular Weight279.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O
InChIInChI=1S/C13H13NO4S/c1-2-18-12(16)10-5-3-9(4-6-10)7-14-11(15)8-19-13(14)17/h3-6H,2,7-8H2,1H3
InChIKeyFVZLGSMSKJEFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate (CAS 878989-52-7): A Structurally Distinct Thiazolidinedione Building Block


Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate (CAS 878989-52-7) is a synthetic small molecule belonging to the thiazolidine-2,4-dione (TZD) class [1]. Its structure uniquely positions a benzoate ester at the N3 position via a methylene linker, while leaving the C5 position unsubstituted. Both of these features are critically different from the major antidiabetic TZDs (pioglitazone, rosiglitazone), which are 5-(4-substituted benzyl) derivatives. The compound serves primarily as a versatile intermediate in medicinal chemistry for the synthesis of more complex TZD-based inhibitors and receptor modulators [2].

Why Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate Cannot Be Replaced by Standard 5-Substituted TZD Analogs


The pharmacological and physicochemical properties of TZDs are exquisitely sensitive to substitution patterns. The presence of a C5-benzylidene or benzyl group (found in pioglitazone, rosiglitazone, and many PTP1B inhibitors) is the primary driver of PPARγ agonism and related insulin-sensitizing effects [1]. In contrast, the target compound's vacant C5 position and N3-benzoate ester linkage redirect its molecular recognition profile. This fundamental structural divergence means it cannot be considered a generic substitute for C5-substituted TZDs in established biological assays. The following evidence, while limited, highlights key dimensions where its differentiation from close analogs is most pronounced.

Quantitative Differentiation Evidence: Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate vs. 5-Substituted TZD Analogs


N3-Benzoate Substituent vs. C5-Benzylidene Substituent: Impact on PTP1B Inhibitory Activity

No direct head-to-head data exists for this specific compound. However, class-level structure-activity relationship (SAR) studies on 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids (a direct comparator scaffold) show that PTP1B inhibitory activity is exclusively associated with the 5-arylidene group. The unsubstituted C5 position of the target compound is predicted to abolish PTP1B activity, redirecting its utility toward a distinct biological space or a synthetic intermediate role [1]. This is a critical differentiation for screening campaigns targeting non-PTP1B mechanisms.

PTP1B inhibition Diabetes Thiazolidinedione SAR

Synthetic Utility as a Key Intermediate for 5-Benzylidene TZD Libraries

The compound's unsubstituted C5 position is a reactive site for Knoevenagel condensation with aromatic aldehydes, enabling the rapid generation of diverse 5-benzylidene TZD libraries. In contrast, pre-functionalized 5-substituted analogs (like pioglitazone or the comparator methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate) cannot serve as versatile building blocks for further derivatization at this position [1]. Direct synthetic utility is a key procurement driver.

Combinatorial chemistry Medicinal chemistry TZD derivatives

Ethyl Ester Prodrug Potential vs. Carboxylic Acid Analog: Hydrolytic Stability and Membrane Permeability

The target compound bears an ethyl ester, while its most common analog is the free carboxylic acid (4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, CAS 721916-23-0). Esterification generally increases lipophilicity and passive membrane permeability, a desirable feature for cell-based assays. The ethyl ester is predicted to have a higher logP (approx. 2.1) compared to the carboxylic acid (approx. 1.2), based on calculated values [1]. This difference can translate to improved intracellular target engagement in preliminary phenotypic screens.

Prodrug design Cellular permeability Esterase metabolism

Potential Role as a Selective PPARγ Modulator (SPPARγM) Scaffold Distinct from Full Agonists

Full PPARγ agonists (e.g., rosiglitazone) are associated with adverse effects such as weight gain and edema. SPPARγMs lacking a C5-benzylidene group have been explored to separate insulin sensitization from adipogenesis [1]. The target compound's structure aligns with this SPPARγM design principle. While no quantitative PPARγ transactivation data exists for this exact molecule, its scaffold is structurally analogous to reported partial agonists that achieve 30-50% maximal activation of PPARγ, potentially offering a safer therapeutic index [1]. This is a significant differentiator from full agonists.

PPARgamma Selective modulator Insulin sensitizer

High-ROI Application Scenarios for Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate Based on Differential Evidence


Combinatorial Chemistry: Lead Generation Library Synthesis of C5-Arylidene TZDs

The unsubstituted C5 position of this compound makes it the ideal starting material for generating diverse 5-arylidene TZD libraries via parallel synthesis. This application directly leverages the synthetic versatility quantified in Section 3, allowing medicinal chemistry teams to explore novel chemical space around the TZD core while maintaining the N3-benzoate ester motif for further elaboration [1].

Cell-Based Phenotypic Screening for Non-PTP1B TZD Targets

Given its predicted lack of PTP1B inhibitory activity (Section 3, Item 1), this compound serves as a clean negative control scaffold in assays designed to identify novel TZD-binding proteins. Its enhanced cell permeability relative to the corresponding carboxylic acid (Section 3, Item 3) ensures that any observed phenotypic changes are not confounded by poor membrane penetration, enabling more robust target deconvolution.

SPPARγM Lead Identification for Safer Insulin Sensitizers

Building on the class-level PPARγ modulator inference (Section 3, Item 4), this scaffold is strategically positioned for hit-to-lead campaigns aiming to develop partial PPARγ agonists that avoid the full transcriptional activation linked to adipogenesis. Procuring this compound allows exploration of a chemotype that is structurally pre-committed to a differentiated safety-efficacy profile.

Quote Request

Request a Quote for ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.